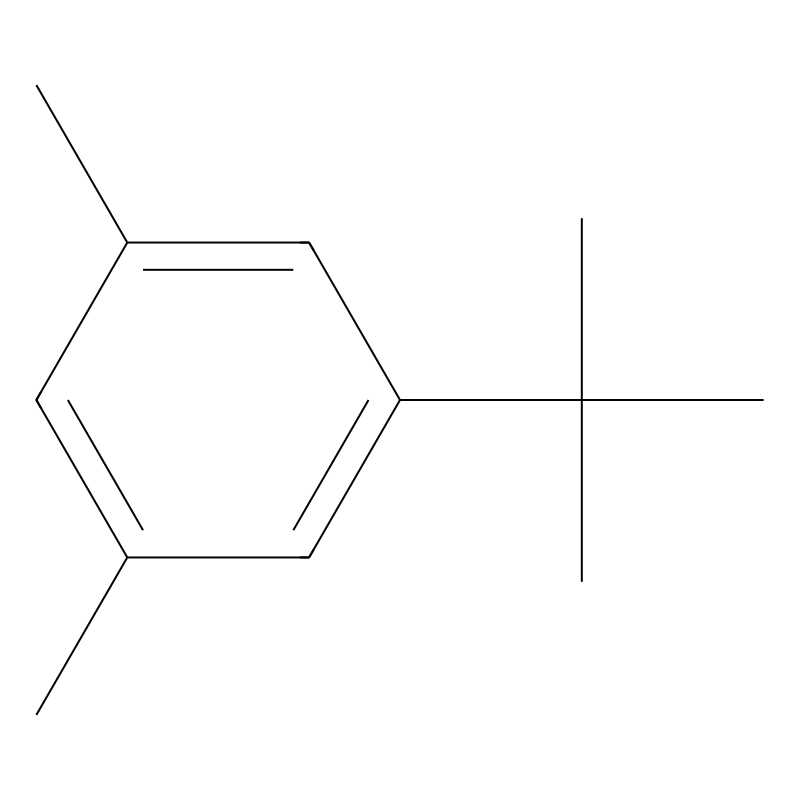

5-tert-Butyl-m-xylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Primary Function: Intermediate for Chemical Synthesis

5-tert-Butyl-m-xylene's primary application in scientific research lies in its role as a crucial intermediate for the synthesis of various chemicals. Its tert-butyl group (a bulky three-carbon fragment) and a methyl group positioned at specific locations on the molecule (meta position of the benzene ring) provide valuable functional groups for further chemical transformations [].

One prominent example is the synthesis of 5-tert-Butyl isophthalic acid (TBIA) []. TBIA is a key component in the production of polyester resins, widely used in various applications like coatings, films, and engineering plastics []. Research explores using 5-tert-Butyl-m-xylene as a starting material for the efficient production of high-purity TBIA [].

Other Potential Applications

Research is ongoing to explore the potential of 5-tert-Butyl-m-xylene in other scientific research areas. Due to its unique chemical structure, it might serve as a:

- Pharmaceutical building block: The presence of the tert-butyl group can influence the properties of drug molecules, potentially leading to new drug development []. However, more research is required to validate this application.

- Material science applications: The aromatic ring structure (benzene ring) and the bulky tert-butyl group can be useful for creating novel materials with specific properties for research purposes. However, this area requires further exploration.

5-tert-Butyl-m-xylene, also known as 1,3-dimethyl-5-tert-butylbenzene, is an organic compound with the molecular formula C₁₂H₁₈. It features a tert-butyl group attached to the meta position of a xylene structure, which consists of two methyl groups at the 1 and 3 positions. This compound is primarily used as an intermediate in various chemical syntheses, particularly in the production of specialty chemicals and polymers .

- Friedel-Crafts Alkylation: This reaction can be performed using tert-butanol as an alkylating agent, yielding high selectivity for 5-tert-butyl-m-xylene under optimized conditions .

- Isomerization: The compound can be isomerized to produce different positional isomers, although the process can be selective depending on the reaction conditions and catalysts used .

- Oxidation: Under specific conditions, 5-tert-butyl-m-xylene can be oxidized to yield corresponding carboxylic acids or ketones.

Several methods exist for synthesizing 5-tert-butyl-m-xylene:

- Alkylation of m-Xylene: This method typically involves reacting m-xylene with tert-butanol in the presence of acid catalysts such as sulfuric acid or solid acid catalysts like UDCaT-5, achieving high yields and selectivity .

- Isomerization Processes: By controlling reaction conditions such as temperature and catalyst type, m-xylene can be selectively converted to 5-tert-butyl-m-xylene .

- Direct Synthesis from Precursors: Utilizing various alkylating agents under specific conditions can lead to the formation of this compound directly from simpler aromatic precursors.

Several compounds share structural similarities with 5-tert-butyl-m-xylene. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| m-Xylene | Two methyl groups at positions 1 and 3 | Lacks tert-butyl group; simpler structure |

| 4-tert-Butyl-m-xylene | Tert-butyl group at position 4 | Different positional isomer with varying reactivity |

| 5-tert-Butyl-2,4,6-trinitro-m-xylene | Nitro groups at positions 2, 4, and 6 | Highly explosive; distinct functional groups |

| Musk xylene | Three nitro substituents | Used primarily in fragrances; different functional profile |

The presence of the tert-butyl group at the meta position distinguishes 5-tert-butyl-m-xylene from its positional isomers and other similar compounds, affecting its chemical reactivity and applications significantly.

The Friedel-Crafts alkylation mechanism for 5-tert-butyl-m-xylene synthesis involves electrophilic aromatic substitution where a tertiary butyl carbocation attacks the meta-xylene aromatic ring [1] [2]. The reaction proceeds through a series of well-defined steps: Lewis acid activation of the alkylating agent, carbocation formation, electrophilic attack on the aromatic ring, and subsequent deprotonation to restore aromaticity [3] [4].

tert-Butanol vs. tert-Butyl Chloride Reactants

The choice between tert-butanol and tert-butyl chloride as alkylating agents fundamentally influences both the reaction pathway and environmental impact of the synthesis process.

| Reactant System | Mechanism | Advantages | Disadvantages | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| tert-Butanol | Dehydration to isobutylene → Alkylation | Green process (water as by-product), Safer handling | Requires water-tolerant catalyst | 96 (conversion) | 82 (5-TBMX) |

| tert-Butyl Chloride | Direct carbocation formation → Alkylation | Higher reactivity, Direct pathway | HCl formation, Corrosive conditions | 56-94 (reported range) | 56-94 (various conditions) |

tert-Butyl Chloride Pathway: The classical approach utilizes tert-butyl chloride, which readily forms tertiary carbocations upon Lewis acid activation [2] [5]. Historical processes achieved yields of approximately 56% of theory based on tert-butyl chloride quantity, with optimal conditions requiring temperatures below 50°C and aluminum chloride loadings not exceeding 10% by weight [2]. The reaction mechanism involves aluminum chloride coordination with the chloride, facilitating heterolytic bond cleavage to generate the electrophilic tert-butyl cation [5] [6].

tert-Butanol Pathway: Modern sustainable approaches employ tert-butanol as the alkylating agent, offering significant environmental advantages [7] [8]. This methodology generates water as the sole by-product, contrasting with the hydrogen chloride formation in chloride-based systems [9] [10]. The mechanism involves initial alcohol dehydration to form di-tert-butyl ether, which subsequently decomposes to isobutylene and then generates the active tert-butyl carbocation [7]. Advanced mesoporous superacid catalysts like UDCaT-5 achieve 96% tert-butanol conversion with 82% selectivity toward 5-tert-butyl-m-xylene under optimized conditions [7] [8].

Lewis Acid Catalysis: AlCl₃ and Alternatives

Lewis acid catalysts serve as the cornerstone of Friedel-Crafts alkylation, with their selection critically influencing reaction efficiency, selectivity, and environmental impact.

| Lewis Acid Catalyst | Activity | Selectivity | Operating Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| AlCl₃ | High | Moderate | Anhydrous, <50°C | Well-established, High reactivity | Moisture sensitive, Corrosive |

| FeCl₃ | Moderate | Good | Mild conditions | Safer than AlCl₃, Good yields | 10-15% lower yield vs AlCl₃ |

| BF₃ | Low | Low | Low temperature | Mild Lewis acid | Low activity |

| Mesoporous Superacid (UDCaT-5) | Very High | Excellent (82%) | 150°C, Water tolerant | Green process, Reusable, Water stable | Requires synthesis |

Aluminum Chloride Systems: Aluminum chloride remains the most extensively utilized Lewis acid catalyst due to its exceptional electrophilic activation capability [3] [11]. The catalyst functions through electron pair acceptance, forming coordinate complexes that enhance the electrophilicity of alkylating agents [4] [11]. Mechanistic studies demonstrate that aluminum chloride creates strong Lewis acid sites with incomplete octets, making them highly effective electron pair acceptors [12]. However, aluminum chloride systems require strictly anhydrous conditions and generate significant waste streams requiring careful disposal [13].

Iron(III) Chloride Alternatives: Iron(III) chloride has emerged as a viable alternative Lewis acid catalyst, offering improved safety characteristics while maintaining reasonable catalytic activity [14] [15]. Comparative studies indicate that iron(III) chloride systems achieve yields approximately 10-15% lower than aluminum chloride under identical conditions but provide significant advantages in terms of handling safety and reduced corrosiveness [14] [16]. The catalyst mechanism involves similar Lewis acid activation but with reduced moisture sensitivity compared to aluminum chloride systems [17].

Boron Trifluoride Systems: Boron trifluoride represents a milder Lewis acid alternative, though its application is limited by reduced catalytic activity [18] [19]. The catalyst operates through weaker Lewis acid interactions, requiring higher loadings or extended reaction times to achieve comparable conversions [20].

Mesoporous Superacid Catalysis (UDCaT-5)

The development of UDCaT-5 represents a paradigm shift toward environmentally sustainable alkylation processes, combining exceptional catalytic performance with water tolerance and reusability [7] [8] [21].

| Parameter | Value | Comparison Standard |

|---|---|---|

| Surface Area (m²/g) | 83 | S-ZrO₂: 100 |

| Acidity (mmol/g) | 0.584 | S-ZrO₂: 0.433 |

| Sulfur Content (%w/w) | 9.0 | S-ZrO₂: 4.0 |

| TBA Conversion (%) | 96 | S-ZrO₂: 36 |

| 5-TBMX Selectivity (%) | 82 | S-ZrO₂: 78 |

| Operating Temperature (°C) | 150 | Optimized |

| Catalyst Loading (g/cm³) | 0.04 | Optimized |

| Reaction Time (h) | 2 | Complete conversion |

Catalyst Structure and Properties: UDCaT-5 is a modified zirconia-based mesoporous superacid featuring exceptionally high sulfur content (9% w/w) while preserving the tetragonal phase structure essential for superacidic behavior [7] [22]. The catalyst synthesis involves chlorosulfonic acid treatment of zirconium hydroxide, resulting in superior sulfate retention compared to conventional sulfated zirconia systems [7] [23]. Temperature-programmed desorption studies reveal the presence of intermediate, strong, and superacidic sites, with the latter being responsible for enhanced catalytic performance [7].

Mechanism and Kinetics: The UDCaT-5-catalyzed reaction follows overall second-order kinetics, involving both tert-butanol dehydration and subsequent alkylation steps [7] [8]. The proposed mechanism incorporates a two-site model where tert-butanol adsorbs on sites S1 and S2, undergoes surface reaction to form di-tert-butyl ether and water, with subsequent ether decomposition generating isobutylene for the alkylation reaction [7]. Activation energy studies demonstrate values of 33.8 kcal mol⁻¹ for tert-butanol dehydration and 19.3 kcal mol⁻¹ for m-xylene alkylation, confirming intrinsic kinetic control without mass transfer limitations [7].

Performance Optimization: Systematic investigation of reaction parameters establishes optimal conditions: 150°C reaction temperature, 4:1 mole ratio of m-xylene to tert-butanol, 0.04 g cm⁻³ catalyst loading, and 1000 rpm agitation speed [7]. Under these conditions, UDCaT-5 achieves 96% tert-butanol conversion with 82% selectivity toward 5-tert-butyl-m-xylene, significantly outperforming conventional sulfated zirconia (36% conversion, 78% selectivity) [7] [8].

Reaction Selectivity and Product Optimization

Product selectivity in 5-tert-butyl-m-xylene synthesis depends critically on reaction conditions, catalyst properties, and the inherent reactivity patterns of xylene isomers.

| Product | Selectivity (%) | Formation Pathway | Commercial Value |

|---|---|---|---|

| 5-tert-Butyl-m-xylene (5-TBMX) | 82 | Direct alkylation | High (desired product) |

| 2,5-Di-tert-butyl-m-xylene | 10 | Over-alkylation | Moderate |

| Di-tert-butyl ether (DTBE) | Intermediate (decomposes) | TBA dehydration | Low |

| Isobutylene | Intermediate (consumed) | DTBE decomposition | High (if recovered) |

| Water | By-product | Dehydration reaction | None |

Regioselectivity Considerations: The meta-xylene substitution pattern creates two distinct positions for tert-butyl group attachment, with the 5-position being sterically favored over the 2-position [7]. Experimental evidence indicates that UDCaT-5 catalysis preferentially directs alkylation to the 5-position, achieving 82% selectivity under optimized conditions [7] [8]. This regioselectivity results from the electronic and steric effects operating within the confined spaces of the mesoporous catalyst structure [7].

Temperature Effects on Selectivity: Temperature optimization studies reveal that selectivity toward monoalkylated products increases with temperature up to 150°C, beyond which over-alkylation becomes more prevalent [7]. At 130°C, the system achieves 74% conversion with lower selectivity, while 150°C provides the optimal balance of conversion (96%) and selectivity (82%) [7]. Higher temperatures (160°C) do not significantly improve conversion but may promote undesired side reactions [7].

Competing Reaction Pathways: The reaction network involves several competing pathways including tert-butanol dehydration, di-tert-butyl ether formation and decomposition, isobutylene oligomerization, and multiple alkylation events [7] [24]. Optimized conditions minimize these competing reactions through appropriate temperature control, excess aromatic substrate, and controlled contact time [7].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production presents numerous technical and economic challenges that must be addressed for commercially viable 5-tert-butyl-m-xylene manufacturing.

| Challenge Category | Specific Challenge | Traditional Solutions | UDCaT-5 Advantages |

|---|---|---|---|

| Catalyst Stability | Water sensitivity of traditional catalysts | Anhydrous conditions | Water-tolerant superacid |

| Heat Management | Highly exothermic reaction control | Temperature control systems | Moderate temperature operation (150°C) |

| Product Separation | Separation of isomers | Distillation columns | High selectivity (82%) |

| Scale-up Issues | Mass and heat transfer limitations | Reactor design optimization | Heterogeneous catalyst |

| Environmental Concerns | Waste acid disposal | Neutralization/disposal | No liquid acid waste |

Heat Management and Safety: Industrial alkylation processes are highly exothermic, requiring sophisticated heat removal systems to prevent thermal runaway [25] [24]. Traditional aluminum chloride systems operate at low temperatures to control reaction rates, necessitating extensive cooling infrastructure [24]. UDCaT-5 systems operate at moderate temperatures (150°C) with better heat management characteristics due to the heterogeneous nature of the catalyst [7].

Catalyst Deactivation and Regeneration: Industrial processes face significant challenges from catalyst deactivation due to water formation, coke deposition, and poisoning by trace impurities [25] [24]. Traditional homogeneous Lewis acid catalysts require continuous replacement and generate substantial waste streams [24]. UDCaT-5 demonstrates exceptional stability and reusability, showing only marginal activity decline over multiple reaction cycles [7].

Product Separation Complexity: The separation of 5-tert-butyl-m-xylene from reaction mixtures containing multiple isomers and by-products presents significant technical challenges [26] [27]. Traditional distillation methods are complicated by similar boiling points of products and require multiple separation stages [28] [26]. High selectivity achieved with UDCaT-5 (82%) significantly reduces separation complexity and associated energy costs [7].

Scale-up Limitations: Laboratory conditions often cannot be directly scaled due to mass transfer limitations, heat transfer constraints, and catalyst distribution issues [29] [30]. The heterogeneous nature of UDCaT-5 facilitates scale-up through conventional fixed-bed or slurry reactor designs, avoiding the complexities associated with homogeneous Lewis acid systems [7] [8].

Environmental and Regulatory Compliance: Industrial alkylation processes must comply with increasingly stringent environmental regulations regarding waste acid disposal, atmospheric emissions, and worker safety [25] [31]. UDCaT-5 systems eliminate liquid acid waste streams and reduce corrosion concerns, significantly improving environmental compliance profiles [7] [8].

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant